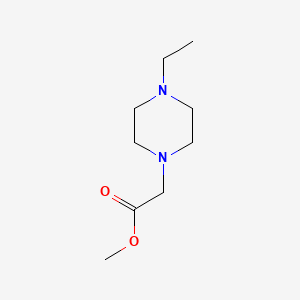

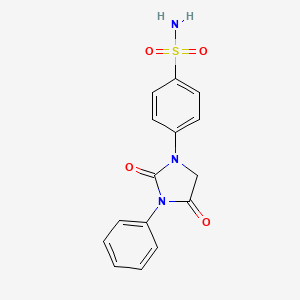

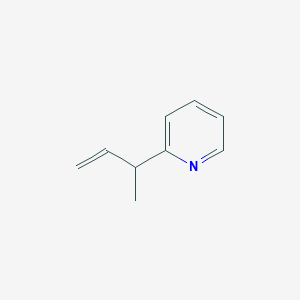

![molecular formula C9H7N5 B3353219 1H-咪唑并[4,5-G]喹唑啉-8-胺 CAS No. 53449-12-0](/img/structure/B3353219.png)

1H-咪唑并[4,5-G]喹唑啉-8-胺

描述

1H-Imidazo[4,5-G]quinazolin-8-amine belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis

The work reveals an extrahelical lipid-facing binding pocket disparate from the orthosteric binding site that encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8, which was predicted by molecular modeling and validated by mutagenesis .Chemical Reactions Analysis

The synthesis of these compounds is widely conducted. Herein, a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .科学研究应用

受体拮抗作用

1H-咪唑并[4,5-c]喹啉-4-胺,与1H-咪唑并[4,5-G]喹唑啉-8-胺相关的类别,已被确定为腺苷A1和A2受体的拮抗剂。这些化合物,具有某些疏水取代基,显示出增强的亲和力,特别是在A1受体上。这表明它们在靶向腺苷受体以达到治疗目的方面的潜在应用(van Galen等人,1991)。

合成与生物活性

四氢苯并[4,5]咪唑并[2,1-b]喹唑啉-1(2H)-酮的合成,其结构与1H-咪唑并[4,5-G]喹唑啉-8-胺相似,已使用钼酸硫酸(MSA)作为催化剂实现。该方法展示了环境效益,并产生了具有显着的抗氧化和抗癌活性的化合物(Reddy等人,2015)。

变构调节

1H-咪唑并[4,5-c]喹啉-4-胺衍生物被研究为人类A3腺苷受体(AR)的变构调节剂。对这些化合物的4-氨基和2位进行修饰已证明它们具有增强A3AR激动剂功效的能力。这表明它们在靶向腺苷受体的药物开发中的潜力(Göblyös等人,2006)。

合成方法

已经开发了用于喹唑啉酮、咪唑[1,2‐c]喹唑啉和咪唑[4,5‐c]喹啉(包括1H-咪唑并[4,5-G]喹唑啉-8-胺)的高级合成方法。这些方法涉及铜催化的反应,并且对于生产各种N-稠合杂环有效,突出了它们在合成复杂分子结构中的实用性(Nandwana等人,2017)。

绿色化学方法

已经开发了用于1H-咪唑并[4,5-G]喹唑啉-8-胺衍生物的环境友好合成方法。这些方法强调绿色化学原理,例如无溶剂条件和使用微波加热,以有效生产新型化合物(Sadek等人,2018)。

光生物学研究

已经进行了在紫外线下合成咪唑稠合喹唑啉的研究。这些研究探讨了这些化合物的溶剂变色、抗氧化、抗真菌和发光特性,为它们在光生物学和材料科学中的潜在应用提供了见解(Devipriya & Roopan,2019)。

作用机制

While the specific mechanism of action for 1H-Imidazo[4,5-G]quinazolin-8-amine is not mentioned in the search results, quinazoline derivatives have been found to have a wide range of biopharmaceutical activities . These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .

未来方向

The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . The review summarized the representative synthetic methods, either traditional or novel, and categorized them into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . In addition, the bioactivity researches of quinazoline derivatives were also discussed in order to provide valuable reference for the future synthesis and biological investigation of these compounds .

属性

IUPAC Name |

1H-imidazo[4,5-g]quinazolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h1-4H,(H,12,13)(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXGLRVKJCXOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1NC=N3)N=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549989 | |

| Record name | 1H-Imidazo[4,5-g]quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-G]quinazolin-8-amine | |

CAS RN |

53449-12-0 | |

| Record name | 1H-Imidazo[4,5-g]quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

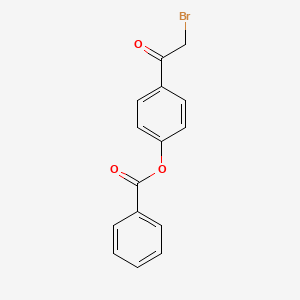

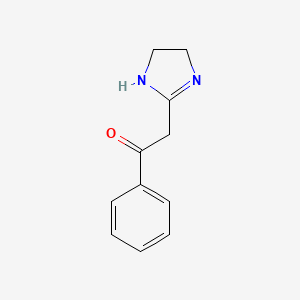

![6,7,8,9,10,11-Hexahydrocycloocta[G]pteridine-2,4-diamine](/img/structure/B3353153.png)

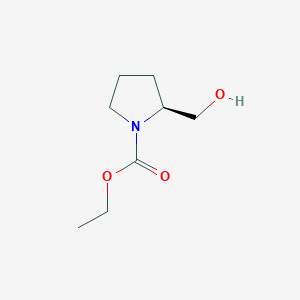

![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)